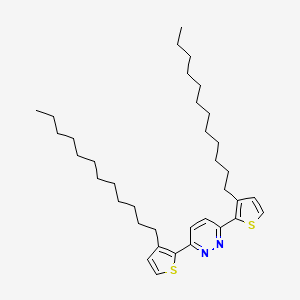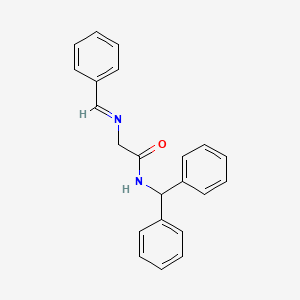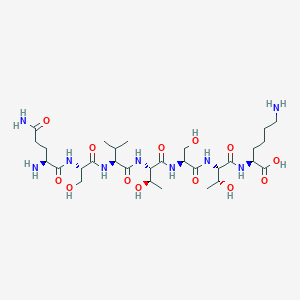![molecular formula C15H23NO4S B14193636 {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid CAS No. 922714-89-4](/img/structure/B14193636.png)
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its aromatic properties and stability. The compound features an octylcarbamoyl group attached to the thiophene ring, which is further linked to an acetic acid moiety through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Octylcarbamoyl Group: This step involves the reaction of the thiophene derivative with octyl isocyanate under suitable conditions to form the octylcarbamoyl-substituted thiophene.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the thiophene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of sulfur-containing heterocycles.
Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring can participate in π-π interactions, while the octylcarbamoyl group can enhance its lipophilicity, facilitating membrane permeability. The acetic acid moiety can form hydrogen bonds with target molecules, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different substitution patterns.
Thiophene-3-acetic acid: A precursor to various functionalized derivatives of polythiophene.
Thiazole derivatives: Compounds with a similar sulfur-containing heterocycle but with a nitrogen atom in the ring.
Uniqueness
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is unique due to the presence of the octylcarbamoyl group, which imparts distinct lipophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
922714-89-4 |
|---|---|
Formule moléculaire |
C15H23NO4S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-[5-(octylcarbamoyl)thiophen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C15H23NO4S/c1-2-3-4-5-6-7-8-16-15(19)13-9-12(11-21-13)20-10-14(17)18/h9,11H,2-8,10H2,1H3,(H,16,19)(H,17,18) |
Clé InChI |
ZMKRYXXEHGLZSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC(=CS1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)


![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

